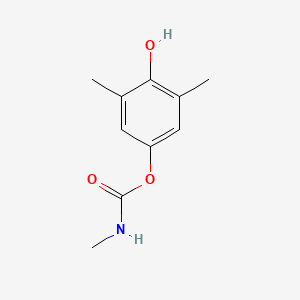
Carbamic acid, methyl-, 4-hydroxy-3,5-xylyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, methyl-, 4-hydroxy-3,5-xylyl ester is a chemical compound with the molecular formula C10H13NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamate group attached to a xylyl ester, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 4-hydroxy-3,5-xylyl ester typically involves the reaction of 4-hydroxy-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Preparation of 4-hydroxy-3,5-dimethylphenol: This compound is synthesized through the methylation of 3,5-dimethylphenol using methyl iodide in the presence of a base.
Reaction with Methyl Isocyanate: The prepared 4-hydroxy-3,5-dimethylphenol is then reacted with methyl isocyanate in an inert solvent such as dichloromethane. The reaction is typically carried out at room temperature to avoid any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Carbamic acid, methyl-, 4-hydroxy-3,5-xylyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of carbamates or urethanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Carbamates or urethanes.
科学的研究の応用
Carbamic acid, methyl-, 4-hydroxy-3,5-xylyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of polymers and resins, where it acts as a cross-linking agent.
作用機序
The mechanism of action of carbamic acid, methyl-, 4-hydroxy-3,5-xylyl ester involves the inhibition of specific enzymes by forming a covalent bond with the active site. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect. The molecular targets include enzymes involved in metabolic pathways, such as acetylcholinesterase.
類似化合物との比較
Similar Compounds
Methiocarb: A carbamate pesticide with similar structural features but different functional groups.
Mexacarbate: Another carbamate compound used as an insecticide.
Carbosulfan: A carbamate insecticide with a different ester group.
Uniqueness
Carbamic acid, methyl-, 4-hydroxy-3,5-xylyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds.
特性
CAS番号 |
17595-62-9 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC名 |
(4-hydroxy-3,5-dimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H13NO3/c1-6-4-8(14-10(13)11-3)5-7(2)9(6)12/h4-5,12H,1-3H3,(H,11,13) |
InChIキー |
PUZFRZMVSBGZOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C)OC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


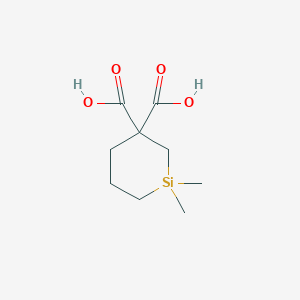
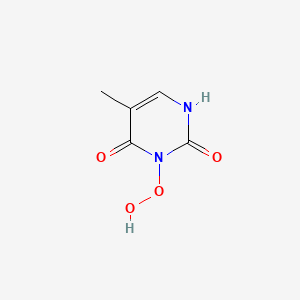
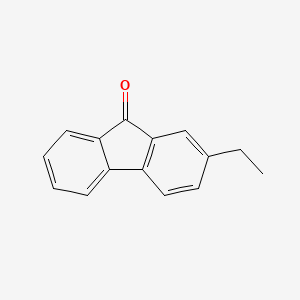
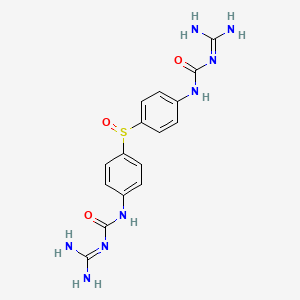
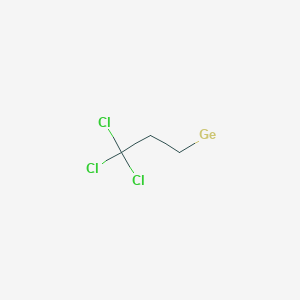
-lambda~4~-sulfanylidene}benzenesulfonamide](/img/structure/B14719556.png)


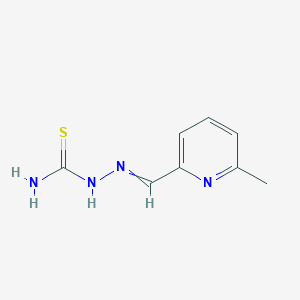


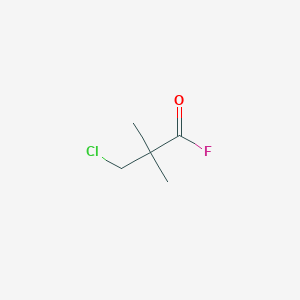
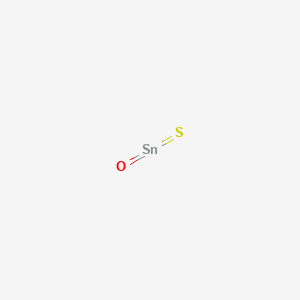
![2-Phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14719588.png)
